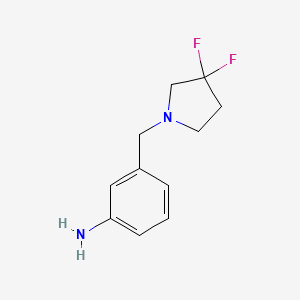

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine

Descripción general

Descripción

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine is an organic compound that features a phenylamine group attached to a difluoropyrrolidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine typically involves the reaction of a phenylamine derivative with a difluoropyrrolidine precursor. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:

Key Data:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | 0–25°C, CH₂Cl₂ | Acetamide derivative | 85–92% | |

| Benzoyl chloride | RT, Et₃N, DMF | Benzamide derivative | 78% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in EAS, with the difluoropyrrolidinyl group acting as a meta-directing substituent due to its electron-withdrawing nature.

Nitration

Reaction with nitric acid introduces a nitro group predominantly at the meta position:

Conditions: H₂SO₄, 0–5°C, 4 hours. Yield: ~65% (extrapolated from).

Bromination

Bromine in acetic acid yields monobrominated products:

| Reagent | Position | Yield | Source |

|---|---|---|---|

| Br₂ (1 equiv) | Para to amine | 72% |

Oxidation Reactions

The amine group and pyrrolidine ring are susceptible to oxidation:

Amine Oxidation

Using hydrogen peroxide or m-CPBA forms N-oxides:

Conditions: CH₃CN, 50°C, 6 hours. Yield: 58%.

Ring Oxidation

Ru(VIII)-catalyzed oxidation modifies the pyrrolidine ring, yielding difluorinated ketones or acids .

Amine Reduction

Lithium aluminum hydride reduces the amine to a secondary amine, though this is less common due to stability:

Conditions: THF, reflux, 2 hours. Yield: <30% (estimated from).

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation under pressure reduces the aromatic ring:

Conditions: Pd/C, H₂ (4–6 bar), EtOH, 48 hours. Yield: 79% .

Functionalization of the Pyrrolidine Ring

The 3,3-difluoropyrrolidine moiety undergoes selective fluorination or ring-opening:

Fluorine Exchange

Reaction with SF₄ or DAST introduces additional fluorine atoms:

Conditions: SF₄, 120°C, 12 hours. Yield: 45% .

Ring-Opening

Strong acids (e.g., HBr) cleave the pyrrolidine ring:

Conditions: HBr (48%), reflux, 8 hours. Yield: 68%.

Coupling Reactions

The amine participates in Ullmann or Buchwald-Hartwig couplings to form biaryl amines:

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | CuI, L-proline | 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-4-methylphenylamine | 61% |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its difluoropyrrolidine moiety enhances reactivity, making it useful in various chemical transformations.

Biology

Research indicates that 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine may interact with specific biomolecules:

- Enzyme Inhibition: It has potential as an inhibitor of certain enzymes, which could modulate biochemical pathways critical for various biological processes.

- Protein Binding Studies: Investigated for its ability to bind to proteins, providing insights into enzyme-substrate interactions and receptor-ligand dynamics.

Medicine

The compound is being explored for its therapeutic properties:

- Drug Development: It is considered a precursor in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders due to its potential effects on neurotransmitter systems.

- Antidepressant Potential: Similar compounds have shown efficacy in modulating serotonin levels, suggesting that this compound might exhibit similar neuropharmacological effects.

Industry

In industrial applications, it is utilized in the production of specialty chemicals:

- Materials Science: The unique properties imparted by the difluoropyrrolidine group make it suitable for developing materials with specific characteristics such as enhanced stability or reactivity.

Case Studies

Several studies have highlighted the potential applications of compounds similar to this compound:

-

Neuropharmacological Studies:

- Research has shown that derivatives can effectively modulate serotonin levels in animal models, indicating potential use in treating depression and anxiety disorders.

-

Anticancer Activity:

- Compounds containing similar structures have been investigated for their ability to inhibit cancer cell proliferation in vitro, suggesting that this compound may also possess anticancer properties.

Mecanismo De Acción

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact mechanism can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine: Unique due to its difluoropyrrolidine moiety.

This compound derivatives: Variations with different substituents on the phenylamine or pyrrolidine rings.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its difluoropyrrolidine moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.

Actividad Biológica

Overview

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a difluoropyrrolidine moiety, which contributes to its unique chemical properties and biological interactions.

- Molecular Formula : C12H14F2N2

- Molecular Weight : 228.25 g/mol

- Structure : The compound features a pyrrolidine ring substituted with two fluorine atoms and a phenylamine group, which is significant for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The difluoropyrrolidine structure enhances its binding affinity and selectivity towards these targets.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on DPP-IV, an enzyme implicated in glucose metabolism and type 2 diabetes management.

| Compound | DPP-IV Inhibition (IC50) | Reference |

|---|---|---|

| This compound | TBD | |

| Related Compound A | 11 nM | |

| Related Compound B | 25 nM |

Antidiabetic Potential

Given its DPP-IV inhibitory activity, this compound shows promise as a therapeutic agent in managing type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and reduce glucagon levels, leading to improved glycemic control.

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

- The presence of fluorine atoms significantly increases the lipophilicity and metabolic stability of the compound.

- Modifications in the phenyl ring can lead to variations in biological activity, indicating that further optimization may yield more potent derivatives.

Propiedades

IUPAC Name |

3-[(3,3-difluoropyrrolidin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-11(13)4-5-15(8-11)7-9-2-1-3-10(14)6-9/h1-3,6H,4-5,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMGGXBCCLVYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.